

Introduction: The Significance of Chirality in a Key Synthetic Building Block

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Compound of Interest

Compound Name: *(R)*-3-Aminobutanenitrile
hydrochloride

Cat. No.: B1526212

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(R)-3-Aminobutanenitrile hydrochloride is a chiral organic compound distinguished by its precise three-dimensional structure.[1] With the chemical formula $C_4H_9ClN_2$ and a molecular weight of 120.58 g/mol, this molecule is not merely a collection of atoms but a carefully arranged architecture that makes it a valuable intermediate in advanced organic synthesis and pharmaceutical development.[1][2][3] Its identity is cataloged under CAS Number 1073666-55-3.[1][2]

The core value of this compound lies in its stereochemistry. The "(R)" designation signifies a specific spatial arrangement at the third carbon, a feature that is critical in the synthesis of enantiomerically pure drugs.[1][4] In medicinal chemistry, it is well-established that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic fates.[1] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Consequently, access to stereochemically pure building blocks like **(R)**-3-Aminobutanenitrile hydrochloride is essential for the development of safe and effective pharmaceuticals.[4][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its molecular structure, stereoselective synthesis, analytical characterization, and strategic applications.

Molecular Architecture and Physicochemical Properties

The structure of **(R)-3-Aminobutanenitrile hydrochloride** consists of a four-carbon backbone featuring a nitrile group (-C≡N) at one end and a chiral center at the third carbon (C3), which bears an amino group (-NH₂).^[1] The (R) configuration is determined by the Cahn-Ingold-Prelog priority rules, defining the specific orientation of the substituents around this stereocenter.^[1]

The compound is supplied as a hydrochloride salt, a common practice in pharmaceutical chemistry. This salt formation protonates the basic amino group, creating an ammonium chloride moiety. This serves two primary purposes: it enhances the compound's stability and increases its solubility in polar solvents, which can be advantageous for handling and in subsequent reaction steps.^[1]

Property	Value
CAS Number	1073666-55-3 ^{[1][2]}
Molecular Formula	C ₄ H ₉ ClN ₂ ^{[1][2]}
Molecular Weight	120.58 g/mol ^{[1][2]}
IUPAC Name	(3R)-3-aminobutanenitrile;hydrochloride
SMILES	CCC#N.[H]Cl ^{[1][2]}
Appearance	Typically a white to off-white solid
Storage	2-8°C, sealed, dry, away from moisture ^{[2][6]}
Topological Polar Surface Area	49.81 Å ² ^[2]

Stereoselective Synthesis: Mastering Asymmetry

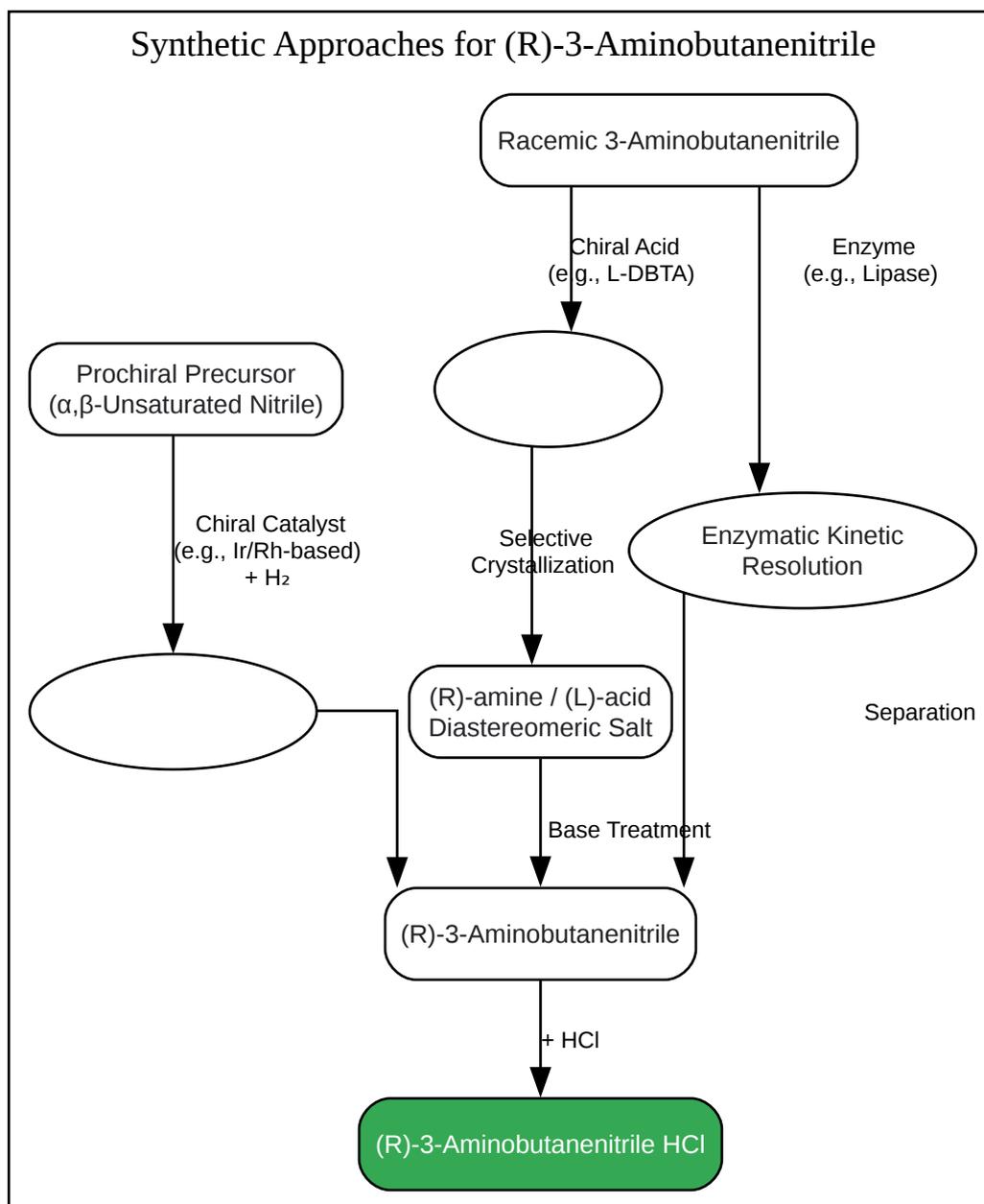
The synthesis of **(R)-3-Aminobutanenitrile hydrochloride** presents a significant challenge in asymmetric chemistry, where the primary goal is to achieve high enantiomeric purity.^[1] Several advanced strategies have been developed to control the stereochemical outcome.

Core Synthetic Strategies

- **Asymmetric Hydrogenation:** This is a highly efficient and modern approach for producing the target molecule with excellent enantioselectivity.^[1] The method typically involves the conjugate reduction of a prochiral α,β -unsaturated nitrile using hydrogen gas and a

specialized chiral catalyst system, such as those based on iridium or rhodium complexes.[1] [7] The choice of chiral ligand is paramount, as it orchestrates the direction of hydrogen delivery to the substrate, favoring the formation of the (R)-enantiomer. The presence of the cyano group is known to significantly influence the reaction pathway and the stereochemical result.[1]

- **Chiral Resolution of Racemates:** A more traditional yet robust method involves the separation of a racemic mixture of 3-aminobutanenitrile. This is achieved by reacting the racemate with a chiral resolving agent, typically a chiral acid like dibenzoyl-(L)-tartaric acid, in a suitable solvent system (e.g., ethyl acetate, toluene).[4] The chiral acid selectively forms a diastereomeric salt with one of the enantiomers—in this case, the (R)-amine. This (R)-amine-(L)-acid salt often has different solubility properties than its (S)-amine-(L)-acid counterpart, allowing it to be selectively crystallized from the solution.[4] The purified diastereomeric salt is then treated with a base to liberate the free (R)-3-aminobutanenitrile, which is subsequently converted to its hydrochloride salt.
- **Enzymatic Kinetic Resolution:** Biocatalysis offers a green and highly selective alternative. Specific enzymes, such as lipases, can be used to selectively acylate one enantiomer in a racemic mixture of 3-aminobutanenitrile, leaving the other enantiomer (ideally the desired R-form) unreacted.[7] The unreacted amine can then be easily separated from the acylated product and converted to the hydrochloride salt.[7]



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General workflows for stereoselective synthesis.

Protocol: Synthesis via Chiral Resolution

This protocol describes a representative lab-scale synthesis based on the chiral resolution method.

- Preparation of Racemic 3-Aminobutanenitrile: Synthesize the racemic free base, for instance, via a Strecker reaction involving the appropriate aldehyde, ammonia, and cyanide source.[8]
- Diastereomeric Salt Formation:
 - Dissolve one equivalent of racemic 3-aminobutanenitrile in a suitable solvent, such as ethanol or ethyl acetate.
 - In a separate flask, dissolve one equivalent of a chiral resolving agent, such as dibenzoyl-(L)-tartaric acid, in the same solvent, heating gently if necessary.
 - Slowly add the acid solution to the amine solution with constant stirring.
 - Allow the mixture to cool slowly to room temperature and then potentially to 0-4°C to induce crystallization of the less soluble diastereomeric salt.
- Isolation and Purification:
 - Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove impurities.
 - The enantiomeric purity of the salt can be improved by recrystallization.[4]
- Liberation of the Free Amine:
 - Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane).
 - Add an aqueous base (e.g., 2M NaOH) dropwise until the pH is >10 to neutralize the tartaric acid and deprotonate the amine.
 - Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.
 - Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-3-aminobutanenitrile.

- Hydrochloride Salt Formation:
 - Dissolve the purified (R)-3-aminobutanenitrile free base in a suitable anhydrous solvent like diethyl ether or ethanol.
 - Slowly bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
 - The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical validation is crucial to confirm the identity, purity, and stereochemical integrity of the final product. A combination of spectroscopic and chromatographic techniques is employed.

Technique	Purpose	Expected Observations / Parameters
^1H and ^{13}C NMR	Structural Elucidation and Purity	Confirms the chemical structure and connectivity of the molecule. Purity can be assessed by the absence of signals from solvents or impurities.[4]
Chiral HPLC	Enantiomeric Purity (e.e.)	The primary method for quantifying the enantiomeric excess. Utilizes a chiral stationary phase (e.g., polysaccharide-based) that differentially interacts with the (R) and (S) enantiomers, leading to their separation and distinct retention times.[7][9] A typical requirement is $\geq 97\%$ e.e.
Mass Spectrometry (MS)	Molecular Weight Confirmation	Provides the mass-to-charge ratio (m/z) of the protonated molecule, confirming the molecular weight of the free base.
FT-IR Spectroscopy	Functional Group Identification	Shows characteristic absorption bands for key functional groups: $\text{C}\equiv\text{N}$ (nitrile) stretch, N-H (amine) stretch, and C-H stretches.

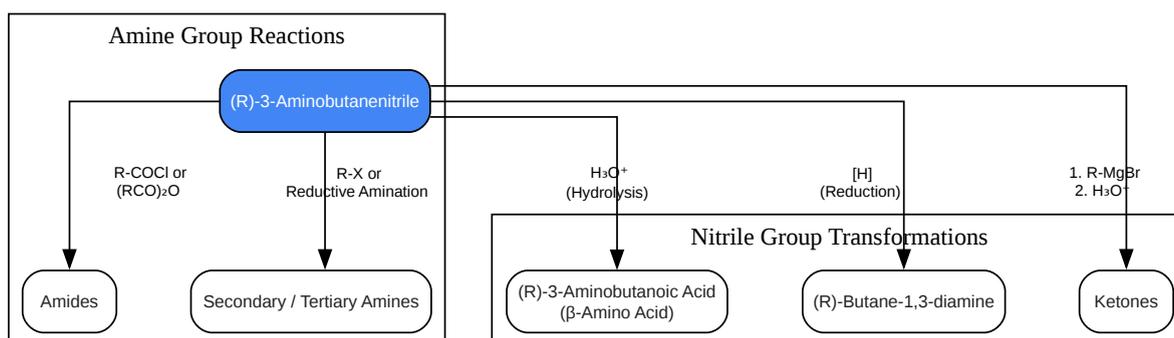
Reactivity and Synthetic Applications

(R)-3-Aminobutanenitrile hydrochloride is a versatile intermediate due to its two reactive functional groups: the amine and the nitrile.[1] Its chirality is preserved in many transformations,

making it a valuable chiron for asymmetric synthesis.[7]

- **Amine Group Reactions:** The primary amine is nucleophilic and can undergo a variety of standard transformations, including N-alkylation, N-acylation to form amides, and reductive amination. These reactions are fundamental for building larger, more complex molecular scaffolds.[7]
- **Nitrile Group Transformations:** The nitrile group is a versatile functional handle. It can be:
 - Hydrolyzed under acidic or basic conditions to form the corresponding (R)-3-aminobutanoic acid, a valuable β -amino acid derivative.
 - Reduced using reagents like LiAlH_4 or catalytic hydrogenation to yield the corresponding 1,3-diamine, (R)-butane-1,3-diamine.[1]
 - Acted upon by nucleophiles, such as Grignard reagents, in addition reactions to form ketones after hydrolysis.[1]

While specific, large-scale applications of the (R)-enantiomer are less documented in readily available literature than its (S)-counterpart (which is a known intermediate for HIV protease inhibitors and GLP-1 receptor agonists), the principles of chiral synthesis dictate its importance. [9][10] The (R)-enantiomer is crucial for the synthesis of APIs where the specific (R)-configuration at that position is required for biological activity.[4] For example, it could be a key building block for certain enzyme inhibitors, receptor modulators, or other complex chiral drugs.



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Key synthetic transformations of (R)-3-aminobutanenitrile.

Safety, Handling, and Storage

While a specific, comprehensive toxicological profile for **(R)-3-Aminobutanenitrile hydrochloride** is not extensively published, data from similar aminonitrile compounds and general chemical safety principles dictate stringent handling procedures.^[11] Aminonitriles as a class are considered hazardous.^{[11][12][13]}

- Hazards: Assumed to be toxic if swallowed, harmful in contact with skin, and harmful if inhaled.^[11] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.^{[11][13]}
- Handling:
 - Always use this compound within a certified chemical fume hood.^[11]
 - Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.^{[11][12][14]}
 - Avoid breathing dust, vapor, or mist. Prevent contact with skin and eyes.^{[11][14]}
 - Handle in a well-ventilated area and keep containers tightly closed when not in use.^[12]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[11][12]}
 - The compound may be hygroscopic; therefore, it should be stored away from moisture and water.^[11] Recommended storage temperature is often refrigerated (2-8°C).^[6]

Conclusion and Future Perspectives

(R)-3-Aminobutanenitrile hydrochloride is more than just a chemical reagent; it is a key enabler in the field of asymmetric synthesis. Its value is intrinsically linked to the stereochemical precision it offers to medicinal chemists and process developers. The reliable

synthesis of this chiral building block through methods like asymmetric hydrogenation and chiral resolution allows for the streamlined development of complex, single-enantiomer active pharmaceutical ingredients.

Future research will likely focus on two main areas. First, the development of more efficient, sustainable, and cost-effective catalytic methods for its synthesis will continue to be a priority, reducing reliance on classical resolution techniques. Second, the application of **(R)-3-Aminobutanenitrile hydrochloride** as a scaffold for novel drug discovery efforts will expand. [1] As our understanding of the stereo-specific interactions between drug molecules and biological targets grows, the demand for specialized chiral intermediates like this one will undoubtedly increase, cementing its role in the future of pharmaceutical innovation.

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